molecular formula C16H12N4O4 B11516272 {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid

{(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid

Cat. No.: B11516272
M. Wt: 324.29 g/mol
InChI Key: IPCKCMUVQLBBNN-UHFFFAOYSA-N
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Description

2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID typically involves multicomponent condensation reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield of the target product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process

Chemical Reactions Analysis

Types of Reactions

2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The indole nucleus can bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

What sets 2-[(3E)-2-OXO-3-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID apart is its unique structure, which combines the indole nucleus with a pyridine moiety. This structural combination enhances its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

2-[2-hydroxy-3-(pyridine-3-carbonyldiazenyl)indol-1-yl]acetic acid

InChI

InChI=1S/C16H12N4O4/c21-13(22)9-20-12-6-2-1-5-11(12)14(16(20)24)18-19-15(23)10-4-3-7-17-8-10/h1-8,24H,9H2,(H,21,22)

InChI Key

IPCKCMUVQLBBNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)C3=CN=CC=C3

Origin of Product

United States

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